![molecular formula C22H20N2O2 B5867488 N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5867488.png)
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide, also known as BMS-986165, is a small molecule inhibitor of TYK2 and JAK1. It is being developed as a potential treatment for various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
Mécanisme D'action
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide selectively inhibits the activity of TYK2 and JAK1, which are enzymes that play a key role in the signaling pathways that contribute to autoimmune diseases. By inhibiting these enzymes, N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide reduces the production of cytokines, which are proteins that contribute to inflammation and tissue damage. This leads to a reduction in inflammation and a decrease in disease symptoms.
Biochemical and Physiological Effects
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide has been shown to reduce inflammation and improve disease symptoms in preclinical and clinical studies. In a preclinical study of psoriasis, N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide reduced the production of cytokines and improved skin inflammation and scaling. In a phase 1 clinical trial, N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide reduced psoriasis severity and improved skin clearance. N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide has also been shown to reduce inflammation and improve disease symptoms in mouse models of lupus and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide is that it selectively inhibits TYK2 and JAK1, which may reduce the risk of side effects compared to non-selective JAK inhibitors. However, one limitation of N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide is that it has not yet been extensively studied in humans, and its long-term safety and efficacy are not yet fully understood.
Orientations Futures
There are several future directions for research on N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide. One direction is to continue evaluating its efficacy and safety in clinical trials for psoriasis, lupus, and inflammatory bowel disease. Another direction is to investigate the potential use of N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to understand the long-term safety and efficacy of N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide, as well as its potential use in combination with other treatments for autoimmune diseases.
Méthodes De Synthèse
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide was synthesized by Bristol-Myers Squibb using a multi-step process that involved the reaction of 4-methylbenzenecarboximidamide with 4-biphenylylacetic acid chloride in the presence of a base. The resulting intermediate was then treated with a reducing agent to form the final product. The synthesis method has been published in a patent application by Bristol-Myers Squibb.
Applications De Recherche Scientifique
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide has been the subject of several preclinical and clinical studies to evaluate its efficacy and safety in treating autoimmune diseases. In a preclinical study, N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide was shown to reduce inflammation and improve disease symptoms in a mouse model of psoriasis. In a phase 1 clinical trial, N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide was well-tolerated and showed promising results in treating psoriasis. Phase 2 clinical trials are currently underway to evaluate the efficacy of N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide in treating psoriasis, lupus, and inflammatory bowel disease.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-phenylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-7-11-20(12-8-16)22(23)24-26-21(25)15-17-9-13-19(14-10-17)18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVTYHKPGQUDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

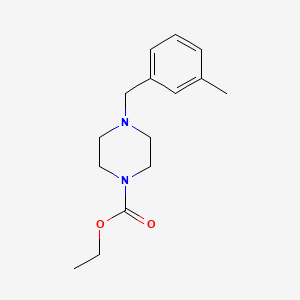
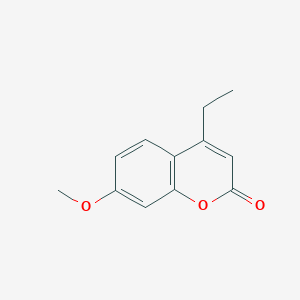
![N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5867423.png)
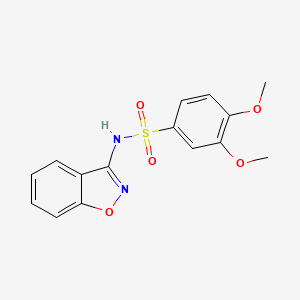
![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]aniline](/img/structure/B5867434.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5867441.png)
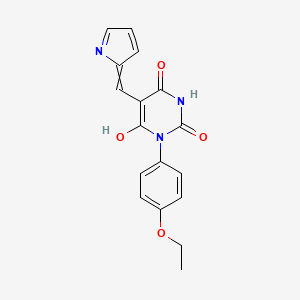
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5867448.png)
![1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5867452.png)
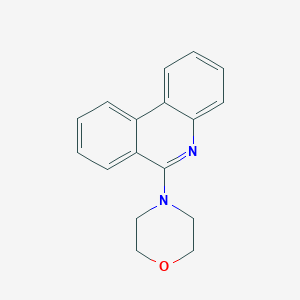

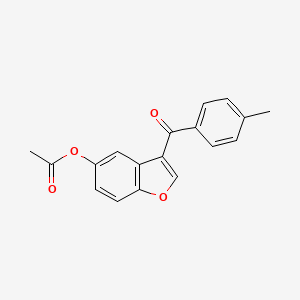
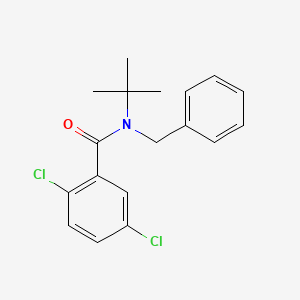
![2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5867484.png)